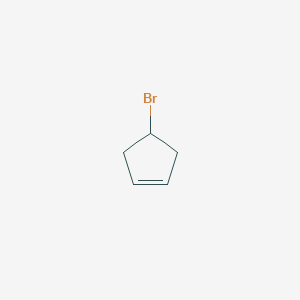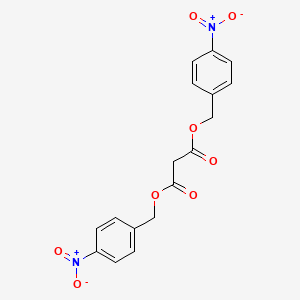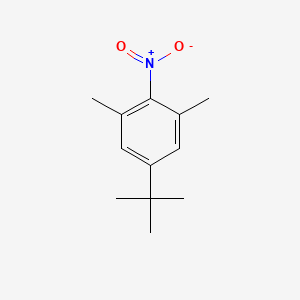
1-Nitro-4-tert-butyl-2,6-dimethylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene involves specific reactions that introduce nitro and alkyl groups to the benzene ring. Fischer and Teo (1978) detailed the nitration process of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride, leading to the formation of nitro derivatives along with other compounds, showcasing the complexity of reactions involved in achieving the nitration of the specified position on the benzene ring (Fischer & Teo, 1978).
Molecular Structure Analysis
The molecular structure of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene has been explored through X-ray crystallography and other spectroscopic methods. Kumari et al. (2023) synthesized 4-(tert-Butyl)-4-nitro-1,1-biphenyl, providing insights into the molecular structure characterized by spectroscopic and single-crystal X-ray diffraction techniques. This research offers a foundational understanding of the steric and electronic effects of the nitro, tert-butyl, and dimethyl groups on the benzene ring, demonstrating the compound's stabilized structure through C-H···O interactions (Kumari et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene is influenced by its functional groups. The nitration reaction and subsequent chemical transformations highlight the compound's reactivity towards electrophilic and nucleophilic agents. Research by Graaf and Wepster (1966) on the nitration of 1,2-di-tert.butylbenzene, which shares structural similarities with the compound of interest, reveals the influence of substituent groups on the nitration position and the formation of dinitro derivatives, indicating the chemical behavior of nitro and alkyl-substituted benzene rings (Graaf & Wepster, 1966).
Wissenschaftliche Forschungsanwendungen
Nitration and Solvolysis Reactions
Nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride leads to the formation of several compounds, including 1-tert-butyl-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate and others. These compounds are key in understanding the solvolysis reactions in moist acetic acid, revealing the formation of 2-tert-butyl-4,5-dimethylphenyl acetate and 3,4-dimethylphenyl acetate as major products. This research provides insights into the cation generation mechanisms in solvolysis reactions of nitro compounds (Fischer & Teo, 1978).
Antiferromagnetic Exchange Interaction
Studies on compounds like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) have explored the antiferromagnetic exchange interaction among spins placed in specific configurations. This research contributes to the understanding of magnetic interactions in organic compounds, which is essential for developing new materials with specific magnetic properties (Fujita et al., 1996).
Role in Organic Magnetic Materials
The synthesis and characterization of nitroxide radicals like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole contribute significantly to the field of organic magnetic materials. These studies focus on understanding the role of hydrogen bonds in such materials, which is crucial for designing organic magnets with specific properties (Ferrer et al., 2001).
Photolysis Reactions
Research on the photolysis of compounds like 2,6-Di-tert-butyl-1-nitronaphthalene has revealed the formation of binaphthylidene quinone, a reaction unique to benzohomologous nitro compounds. These findings are significant in the study of photochemical reactions of aromatic nitro compounds, contributing to the broader understanding of organic photochemistry (Döpp & Wong, 1988).
Solid-state Photochemistry
Investigations into the solid-state photochemistry of nitro compounds have provided valuable insights into structure-reactivity correlations. Studies like those on 1-t-butyl-3,5-dimethyl-2,4,6-trinitrobenzene offer a deeper understanding of the reactivity of these compounds in solid states, which is crucial for applications in material science and photophysics (Padmanabhan et al., 1986).
Eigenschaften
IUPAC Name |
5-tert-butyl-1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAWLDGUWOQFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279008 | |
| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-tert-butyl-2,6-dimethylbenzene | |
CAS RN |
6279-89-6 | |
| Record name | NSC11015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

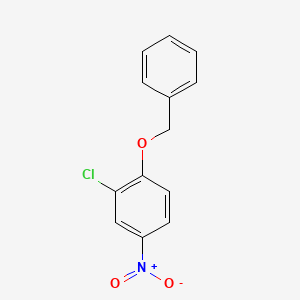

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
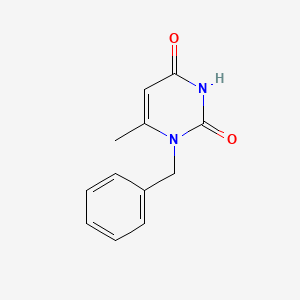
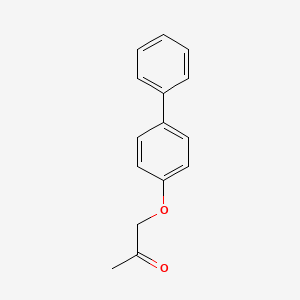
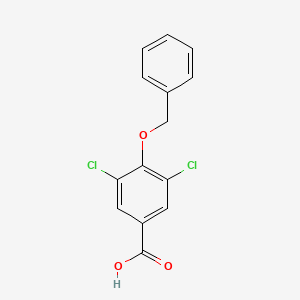
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
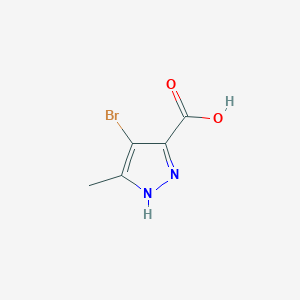
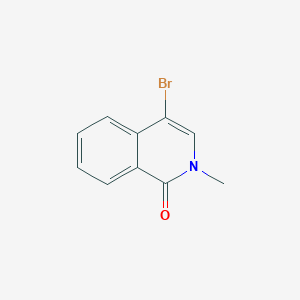
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)

